molecular formula C14H8N2O4S2 B11771935 2-(Benzo[d]thiazol-2-ylthio)-5-nitrobenzoic acid

2-(Benzo[d]thiazol-2-ylthio)-5-nitrobenzoic acid

Cat. No.: B11771935
M. Wt: 332.4 g/mol
InChI Key: IISNEBYPPCWGOO-UHFFFAOYSA-N
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Description

2-(Benzo[d]thiazol-2-ylthio)-5-nitrobenzoic acid is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]thiazol-2-ylthio)-5-nitrobenzoic acid typically involves the reaction of 2-mercaptobenzothiazole with 5-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve multi-step synthesis processes. These methods may include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d]thiazol-2-ylthio)-5-nitrobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Benzo[d]thiazol-2-ylthio)-5-nitrobenzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Benzo[d]thiazol-2-ylthio)-5-nitrobenzoic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antimicrobial or antifungal effects. Molecular docking studies have shown that benzothiazole derivatives can interact with various protein targets, enhancing their biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzo[d]thiazol-2-ylthio)acetic acid
  • 2-(Benzo[d]thiazol-2-ylthio)succinic acid
  • N-(6-chlorobenzo[d]thiazol-2-yl)-2-(phenylamino)benzamides

Uniqueness

2-(Benzo[d]thiazol-2-ylthio)-5-nitrobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro group and the benzothiazole moiety enhances its potential as an antimicrobial and antifungal agent. Additionally, its ability to undergo various chemical reactions makes it a versatile compound for synthetic and medicinal chemistry .

Properties

Molecular Formula

C14H8N2O4S2

Molecular Weight

332.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-5-nitrobenzoic acid

InChI

InChI=1S/C14H8N2O4S2/c17-13(18)9-7-8(16(19)20)5-6-11(9)21-14-15-10-3-1-2-4-12(10)22-14/h1-7H,(H,17,18)

InChI Key

IISNEBYPPCWGOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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